Amyltrimethylammonium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19109-66-1 |
|---|---|
Molecular Formula |
C8H20IN |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
trimethyl(pentyl)azanium;iodide |
InChI |
InChI=1S/C8H20N.HI/c1-5-6-7-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MCTZLPKUFFIIJT-UHFFFAOYSA-M |
SMILES |
CCCCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCCC[N+](C)(C)C.[I-] |
Related CAS |
20064-27-1 (Parent) |
Synonyms |
trimethylpentylammonium trimethylpentylammonium bromide trimethylpentylammonium chloride trimethylpentylammonium iodide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Amyltrimethylammonium Iodide
Established Synthetic Pathways for Quaternary Ammonium (B1175870) Iodides
The synthesis of quaternary ammonium iodides, including amyltrimethylammonium iodide, has traditionally been achieved through well-established methods such as alkylation reactions and counter-ion exchange.
Alkylation Reactions Utilizing Amyl Halides and Trimethylamine (B31210)
A primary and straightforward method for synthesizing this compound is the direct alkylation of trimethylamine with an amyl halide, typically amyl iodide. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen atom in trimethylamine on the electrophilic carbon of the amyl halide. The general procedure involves reacting trimethylamine with an excess of an alkyl halide. doubtnut.com For instance, treating an amine with an excess of methyl iodide leads to the formation of an ammonium salt. masterorganicchemistry.com
The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). orgsyn.orgchemicalforums.com The use of a vast excess of methyl iodide (CH3I) is a common practice to ensure the complete conversion of the amine to the quaternary ammonium salt. masterorganicchemistry.com In a typical procedure, N,N-dimethylbenzylamine can be reacted with methyl iodide in absolute ethanol to produce benzyltrimethylammonium (B79724) iodide with a high yield. orgsyn.org Similarly, the alkylation of MEA (monoethanolamine) with alkyl halides can lead to the formation of mono-N and di-N,N alkylation products, with the product distribution depending on the stoichiometry of the reactants. researchgate.net
The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield and purity of the product. For example, the alkylation of TEB (3,3,4,4-tetraethoxybut-1-yne) with alkyl iodides has been reported to give moderate yields, with some product loss during purification. uib.no
Counter-Ion Exchange Synthesis Methods
Another important synthetic route for preparing specific quaternary ammonium iodides is through counter-ion exchange. This method is particularly useful when the desired iodide salt is not directly accessible or when a different salt is more readily synthesized. The process involves replacing the original counter-ion of a quaternary ammonium salt with an iodide ion. chemicalforums.com
This can be achieved using various techniques, including precipitation or ion-exchange chromatography. google.comgsconlinepress.com For instance, a quaternary ammonium salt with a different anion (e.g., chloride or bromide) can be treated with a source of iodide ions, such as an alkali metal iodide (e.g., sodium iodide or potassium iodide). The insolubility of the resulting alkali metal salt (e.g., NaCl or KBr) in certain organic solvents can drive the reaction towards the formation of the desired quaternary ammonium iodide.
Ion-exchange resins offer a more controlled method for counter-ion exchange. chemicalforums.com In this technique, a solution of the quaternary ammonium salt is passed through a column packed with an ion-exchange resin that has been pre-loaded with iodide ions. The original anions are exchanged for iodide ions on the resin, and the desired this compound is eluted from the column. The efficiency of the exchange can depend on the selectivity of the resin for different anions. chemicalforums.com
Novel Approaches in the Preparation of this compound
Recent advancements in synthetic chemistry have led to the development of more sustainable and scalable methods for the preparation of quaternary ammonium salts.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium compounds to minimize environmental impact. nih.govrsc.org This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. For example, solvent-free synthesis methods have been developed for some quaternary ammonium salts, which can reduce waste and simplify purification processes. mdpi.com
Microwave-assisted synthesis is another green approach that can significantly accelerate reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net The use of ultrasound has also been explored as a green alternative for the synthesis of quaternary ammonium salts. nih.gov These methods often lead to higher purity products and reduce the need for extensive purification steps.
Continuous Flow Synthesis Techniques for Scalability
Continuous flow synthesis has emerged as a powerful tool for the scalable and safe production of chemicals. rsc.orgmdpi.com This technique offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle highly reactive intermediates safely. rsc.orgmst.edu
The synthesis of quaternary ammonium salts can be adapted to continuous flow systems, allowing for a more efficient and reproducible manufacturing process. beilstein-journals.org A flow reactor can be designed to carry out the alkylation reaction, with the reactants being continuously fed into the reactor and the product being collected at the outlet. This approach is particularly beneficial for large-scale production, as it can be easily scaled up by extending the operation time or by using parallel reactor systems.
Derivatization and Functionalization Studies
The derivatization and functionalization of this compound can lead to new compounds with tailored properties for various applications. The quaternary ammonium group itself can be a site for further chemical modification, or other parts of the molecule can be altered.
For instance, the iodide counter-ion can be exchanged for other anions to modify the solubility and other physicochemical properties of the salt. chemicalforums.comresearchgate.net The amyl chain can also be functionalized with other chemical groups to introduce new functionalities.
Derivatization is also a key strategy in analytical chemistry for the determination of iodide. For example, iodide can be derivatized to 4-iodo-N,N-dimethylaniline, which can then be detected by gas chromatography-mass spectrometry (GC-MS). dss.go.thresearchgate.netrsc.org This approach allows for the sensitive and selective quantification of iodide in various samples. The functionalization of polymers with quaternary ammonium groups is another area of active research, with applications in materials science, such as in the development of antimicrobial coatings and anion-exchange membranes. mdpi.commdpi.comrsc.orgnih.gov
Chemical Modifications of the Amyl Chain
While the quaternary ammonium cation is generally stable and unreactive towards many electrophiles and oxidants, the attached amyl (pentyl) group can undergo specific chemical transformations, although it is typically less reactive than a simple alkane due to the influence of the positively charged nitrogen atom. wikipedia.org The most notable reaction involving the amyl chain is the Hofmann Elimination.
Hofmann Elimination This is a base-catalyzed elimination reaction that occurs when the quaternary ammonium iodide is first converted to its corresponding hydroxide (B78521) salt, typically through treatment with silver oxide and water. Subsequent heating of the resulting amyltrimethylammonium hydroxide induces an E2 elimination, where a beta-hydrogen from the amyl chain is abstracted by a hydroxide ion. libretexts.org This leads to the cleavage of the carbon-nitrogen bond, yielding an alkene, a tertiary amine, and water. libretexts.org For amyltrimethylammonium hydroxide, the primary product is 1-pentene, along with trimethylamine. libretexts.org
Table 1: Hofmann Elimination of Amyltrimethylammonium Hydroxide
| Reactant | Reagents/Conditions | Major Products |
| This compound | 1. Ag₂O, H₂O2. Heat (Δ) | 1-Pentene, Trimethylamine, Water |
Reductive Cleavage Under harsh reductive conditions, such as reaction with molten sodium in a suitable solvent, the carbon-nitrogen bonds of tetraalkylammonium salts can be cleaved. gatech.edu In studies involving similar methyl-butyl-quaternary ammonium salts, this reductive cleavage was observed to produce saturated hydrocarbons corresponding to the alkyl groups. gatech.edu For this compound, such a reaction would be expected to cleave either the methyl-nitrogen or amyl-nitrogen bonds, producing methane (B114726) or pentane, respectively, alongside the corresponding tertiary amine fragments. gatech.edu This method represents a decomposition of the salt rather than a functional modification of the intact chain.
Investigations into Alternative Quaternization Strategies
The classical synthesis of this compound is a variation of the Menshutkin reaction, involving the alkylation of a tertiary amine. wikipedia.org Research into alternative quaternization strategies focuses on varying the reactants, catalysts, and conditions to optimize yield, purity, or reaction time.
Standard Menshutkin Reaction The most direct route is the reaction of N,N-dimethylamylamine with an excess of methyl iodide. rsc.org The reaction is often carried out in a polar solvent like ethanol or ethyl acetate. rsc.orgorgsyn.org
Alternative Reagents and Conditions Investigations into quaternization strategies have explored various reagents and conditions to either replace methyl iodide or enhance the reaction efficiency. google.comsanyo-chemical-solutions.comgoogle.com
Table 2: Alternative Quaternization Strategies and Reagents
| Strategy | Alkylating Agent | Typical Conditions | Notes |
| Alternative Alkylating Agents | Dimethyl sulfate | Reaction with N,N-dimethylamylamine in a suitable solvent. | A potent and efficient methylating agent, though more hazardous than methyl iodide. sanyo-chemical-solutions.comgoogle.com |
| Methyl chloride | Requires pressure and typically elevated temperatures in the presence of a base. | A gaseous reagent, often used in industrial-scale quaternization. sanyo-chemical-solutions.comgoogle.com | |
| Varying Reaction Media | Different Solvents | Solvents such as DMSO or acetonitrile (B52724) can be used to alter solubility and rates. acs.orgsci-hub.se | The choice of solvent can influence reaction kinetics and ease of product isolation. acs.org |
| Use of a Base | Addition of a non-nucleophilic base like potassium carbonate. | Neutralizes any acidic byproducts and can accelerate the reaction. rsc.orgacs.org | |
| Stepwise Alkylation | Multiple Reagents | Starting from amylamine (B85964) (primary) or methylamylamine (secondary). | Involves sequential alkylation steps, which can be used to create more complex structures. google.com |
Further research explores novel approaches such as in situ quaternization within different media or matrices, which can be relevant when the final product is part of a larger assembly, like a polymer film. acs.org
Purification and Isolation Methodologies for Academic Research
The purification and isolation of this compound are critical steps to ensure the material is free from starting materials, solvents, and byproducts, making it suitable for further research. The methods employed depend on the scale of the synthesis and the required purity.
Recrystallization and Precipitation Recrystallization is a primary technique for purifying solid quaternary ammonium salts. mt.comyoutube.com A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly to form pure crystals. rsc.orgscribd.com
An alternative to traditional recrystallization is precipitation or "crashing out." This involves dissolving the crude salt in a polar solvent and then adding a non-polar "anti-solvent" to drastically reduce its solubility, causing the pure product to precipitate. orgsyn.org
Table 3: Solvent Systems for Recrystallization/Precipitation of this compound
| Primary Solvent (Polar) | Anti-Solvent (Non-Polar) | Technique | Reference |
| Ethanol | Diethyl ether | Precipitation | orgsyn.org |
| Ethanol | - | Recrystallization | rsc.orgscribd.com |
| Acetonitrile | - | Recrystallization | sci-hub.se |
Filtration and Washing Following recrystallization or precipitation, the solid product is typically collected by suction filtration. rsc.orgorgsyn.org The collected crystals are then washed with a small amount of a cold, non-polar solvent, such as diethyl ether or cold ethyl acetate, to remove any remaining soluble impurities without dissolving the product. rsc.orgorgsyn.org The purified salt is then dried, often under vacuum, to remove residual solvents. rsc.org
Specialized Isolation Techniques For water-soluble quaternary ammonium salts, a specific isolation method involves adding a water-miscible aliphatic amine to a concentrated aqueous solution of the salt. google.com This causes the quaternary ammonium salt to precipitate as a solid, which can then be filtered off. google.com
Chromatographic Methods For analytical assessment of purity or for small-scale purification, chromatographic techniques are employed.
Thin-Layer Chromatography (TLC): TLC is used to quickly assess the purity of a sample. For quaternary ammonium salts, ion-pair chromatography on silica (B1680970) gel plates is effective. tandfonline.com The mobile phase often consists of a polar organic solvent like methanol (B129727) mixed with a salt such as sodium iodide to facilitate the migration of the cationic species as a neutral ion pair. tandfonline.com
Column Chromatography: For more rigorous purification, column chromatography can be used. Ion-exchange chromatography, using resins like Amberlite, is effective for separating ionic compounds. nih.gov Solid-phase extraction (SPE) with specialized cartridges is another modern technique for purification. rsc.org
Fundamental Chemical Reactivity and Mechanistic Investigations Involving Amyltrimethylammonium Iodide
Role as an Iodide Source in Organic Reactions
The iodide anion dissociated from amyltrimethylammonium iodide is a key reactive species in numerous organic reactions. Its large ionic radius and high polarizability make it an excellent nucleophile and a good leaving group, facilitating a range of transformations.
This compound serves as a valuable source of iodide ions for nucleophilic substitution reactions. In these reactions, the iodide ion (I⁻) displaces a leaving group on an alkyl substrate. These transformations typically proceed via an SN2 mechanism, which involves a single step where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously utahtech.edu.
A prominent application is in halogen exchange reactions, often referred to as the Finkelstein reaction. In this process, an alkyl chloride or alkyl bromide is converted into a more reactive alkyl iodide. The addition of a catalytic amount of an iodide salt, such as this compound, can accelerate nucleophilic substitution reactions involving other alkyl halides. The iodide acts as a nucleophile to generate a highly reactive alkyl iodide intermediate, which then reacts faster with the primary nucleophile borbasgroup.com. This process is particularly efficient because sodium chloride or sodium bromide, formed as byproducts, are often insoluble in organic solvents like acetone and precipitate out, driving the equilibrium towards the formation of the alkyl iodide utahtech.edu.
The general scheme for this process is as follows: R-X + I⁻ ⇌ R-I + X⁻ (where X = Cl, Br)
The enhanced reactivity of the resulting alkyl iodide makes this a strategic approach in multi-step syntheses.
Table 1: Examples of Iodide-Mediated Nucleophilic Substitution
| Substrate | Iodide Source | Typical Nucleophile (Nu⁻) | Product | Reaction Type |
|---|---|---|---|---|
| Alkyl Chloride (R-Cl) | This compound | Cyanide (CN⁻) | Alkyl Cyanide (R-CN) | SN2 (via R-I intermediate) |
| Alkyl Bromide (R-Br) | This compound | Azide (N₃⁻) | Alkyl Azide (R-N₃) | SN2 (via R-I intermediate) |
| Benzyl Chloride | This compound | Hydroxide (B78521) (OH⁻) | Benzyl Alcohol | SN2 (via Benzyl Iodide) |
The iodide anion from this compound is an effective reducing agent in various organic transformations. Its standard electrode potential allows it to be readily oxidized. The most common oxidation process involves the conversion of two iodide ions (I⁻), with an oxidation state of -1, into molecular iodine (I₂), where the oxidation state is 0 savemyexams.comdocbrown.info.
2I⁻ → I₂ + 2e⁻
This half-reaction is central to many redox processes in organic synthesis. For instance, iodide can be used to reduce copper(II) ions to copper(I) ions, a reaction utilized in certain coupling reactions docbrown.info. It can also react with oxidizing agents like peroxydisulfate, where the iodide is oxidized, and the peroxydisulfate is reduced u-szeged.hu. In some cases, iodide can be oxidized to higher oxidation states, such as in the iodate ion (IO₃⁻), where iodine has an oxidation state of +5 docbrown.inforesearchgate.netquora.com. The specific reaction pathway and the final oxidation state of iodine depend on the strength of the oxidizing agent and the reaction conditions. The use of molecular iodine, generated in situ from an iodide source, is also prevalent in various synthetic transformations, including esterifications and the formation of cyclic ethers niscpr.res.inresearchgate.net.
Mechanistic Pathways of Reactions Catalyzed or Mediated by this compound
The dual functionality of the amyltrimethylammonium cation and the iodide anion allows this compound to participate in complex reaction mechanisms, most notably phase-transfer catalysis.
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase ijstr.orgoperachem.com. This compound is an effective phase-transfer catalyst due to its quaternary ammonium (B1175870) structure. The positively charged nitrogen atom is surrounded by one long alkyl chain (amyl) and three shorter ones (methyl), creating a lipophilic cation that can dissolve in the organic phase.
The most widely accepted mechanism for PTC involving quaternary ammonium salts is the "Extraction Mechanism," first proposed by Charles Starks phasetransfer.com. This mechanism involves the following key steps:
Anion Exchange: In the aqueous phase (or at the interface), the iodide anion of the catalyst (Q⁺I⁻) can be exchanged for the reactant anion (X⁻) from an inorganic salt (e.g., NaX).
Phase Transfer: The newly formed ion pair (Q⁺X⁻) is sufficiently lipophilic (organophilic) to be extracted from the aqueous phase into the bulk organic phase ijstr.orgphasetransfer.com. This transfer is the crucial "phase-transfer" step. The transfer of the anion into the organic phase also strips it of its hydration shell, making it "naked" and therefore more reactive operachem.com.
Reaction in Organic Phase: Within the organic phase, the highly reactive anion (X⁻) attacks the organic substrate (R-Y) in a nucleophilic substitution reaction to form the product (R-X) and a new anion (Y⁻).
Catalyst Regeneration: The catalyst cation (Q⁺) forms an ion pair with the leaving group anion (Y⁻), creating Q⁺Y⁻. This ion pair then migrates back to the aqueous phase or the interface, where the Y⁻ anion is exchanged for another X⁻ anion, thus regenerating the active catalyst (Q⁺X⁻) and continuing the catalytic cycle ijstr.org.
Beyond its role in PTC, this compound can be involved in reactions proceeding through electron transfer pathways. The iodide anion itself is a key player in these mechanisms due to its ability to act as an electron donor (a reducing agent). In certain photochemical or radical reactions, the iodide ion can initiate a single-electron transfer (SET) process.
For example, in reactions involving hypervalent iodine reagents, radical pathways have been proposed nih.gov. While not directly involving this compound, these studies highlight the capacity of iodine compounds to participate in complex electron transfer mechanisms. In the context of dye-sensitized solar cells, the iodide/triiodide (I⁻/I₃⁻) redox couple is fundamental for charge renewal, which occurs via electron transfer processes nih.gov. Reactive molecular-dynamics simulations have been used to explore the iodide-to-triiodide exchange reactions, revealing that these bond-exchange events are a form of charge transfer with relatively low energy barriers, limited primarily by diffusion nih.gov. These findings suggest that the iodide supplied by this compound could participate in similar electron and charge transfer events in relevant chemical systems.
Ionic Interactions and Counter-Ion Effects on Reaction Kinetics
The rate of reactions involving ionic species like this compound is significantly influenced by the ionic environment of the solution and the nature of the counter-ions present.
The kinetic salt effect describes how the rate of a reaction between ions depends on the ionic strength of the solution u-szeged.huu-szeged.hu. For a reaction between ions of like charges, increasing the ionic strength of the solution by adding an inert salt increases the reaction rate. This is because the added ions create an ionic atmosphere that shields the electrostatic repulsion between the reacting ions, allowing them to approach each other more easily u-szeged.hu. Conversely, for a reaction between ions of unlike charges, increasing the ionic strength decreases the reaction rate by shielding their electrostatic attraction.
Table 2: Influence of Ionic Properties on Reaction Kinetics
| Factor | Effect on Ions of Like Charge | Effect on Ions of Unlike Charge | Governing Principle |
|---|---|---|---|
| Increasing Ionic Strength | Increases reaction rate | Decreases reaction rate | Kinetic Salt Effect u-szeged.huu-szeged.hu |
| Large, Polarizable Anion (e.g., Iodide) | Forms looser ion pairs, increasing anion reactivity in organic phase. | Counter-Ion Effect princeton.edu | |
| Strong Anion Hydration | Can hinder transfer from aqueous to organic phase, potentially slowing the overall rate. | Solvation/Hydration Effects nih.gov |
Influence of the Amyltrimethylammonium Cation on Reaction Selectivity
The amyltrimethylammonium cation, featuring a five-carbon pentyl group and three methyl groups attached to a central nitrogen atom, exerts significant control over reaction selectivity, primarily through steric effects. This is most prominently observed in elimination reactions, a characteristic reactivity pathway for quaternary ammonium compounds.
A key reaction involving quaternary ammonium salts is the Hofmann elimination. This reaction typically proceeds by treating a quaternary ammonium iodide, such as this compound, with a base like silver oxide to generate the corresponding hydroxide salt. Subsequent heating of this salt induces an E2 elimination, yielding an alkene, a tertiary amine, and water.
The regioselectivity of the Hofmann elimination is dictated by the steric bulk of the quaternary ammonium leaving group. The large size of the -N(CH₃)₃⁺ group hinders the approach of the base to the more sterically encumbered β-hydrogens. Consequently, the base preferentially abstracts a proton from the least sterically hindered β-carbon, leading to the formation of the least substituted alkene. This outcome is known as the "Hofmann rule," which is in contrast to the Zaitsev rule that predicts the formation of the most substituted, and typically more stable, alkene in eliminations with smaller leaving groups like halides. wikipedia.orgbyjus.comallen.in
In the case of amyltrimethylammonium hydroxide, there are two types of β-hydrogens: those on the second carbon of the amyl group (C-2) and those on the methyl groups. However, elimination involving the methyl groups would not lead to a stable alkene. Therefore, the elimination will occur along the amyl chain. The β-hydrogens are on the second carbon of the pentyl group. The base can abstract a proton from this position, leading to the formation of an alkene. The amyl group provides a clear case for regioselectivity. The two possible alkene products are 1-pentene and 2-pentene. Due to the steric hindrance posed by the bulky trimethylammonium group, the base will more readily abstract a proton from the terminal methyl group of the ethyl substituent (if we consider the structure as ethyl-propyl-trimethylammonium for the sake of β-hydrogen analysis on the other side of the nitrogen), which is less sterically hindered than the methylene group of the propyl substituent. However, in amyltrimethylammonium, the elimination will occur on the amyl chain. The β-hydrogens on the second carbon of the amyl chain are sterically less accessible than if there were, for example, an ethyl group. The Hofmann rule predicts that the major product will be the least substituted alkene, which is 1-pentene. wikipedia.orgallen.in
| Product | Structure | Predicted Distribution | Rationale |
|---|---|---|---|
| 1-Pentene (Hofmann Product) | CH₂=CHCH₂CH₂CH₃ | Major | Formed via abstraction of a proton from the less sterically hindered β-carbon (C-2 of the amyl group), favored by the bulky trimethylammonium leaving group. wikipedia.org |
| 2-Pentene (Zaitsev Product) | CH₃CH=CHCH₂CH₃ | Minor | Formed via abstraction of a proton from the more sterically hindered β-carbon, disfavored due to steric clash with the leaving group. |
The steric hindrance of the amyltrimethylammonium cation also influences its participation in nucleophilic substitution (SN2) reactions. While the primary alkyl chain of the amyl group is, in principle, susceptible to nucleophilic attack, the bulky quaternary ammonium center can sterically shield the α-carbon to some extent, potentially slowing down the reaction rate compared to less substituted ammonium salts. nih.govnih.gov
Anion Effects on Chemical Reactivity Profiles
The iodide anion in this compound is not merely a spectator ion; it actively participates in and influences the compound's chemical reactivity. The nature of the anion can significantly alter the reactivity of the quaternary ammonium salt in various ways.
In the context of nucleophilic substitution reactions, the iodide ion is an excellent nucleophile, particularly in aprotic solvents where it is not heavily solvated. When paired with a large, soft cation like amyltrimethylammonium, the iodide anion can be considered "naked" in nonpolar organic solvents. This lack of strong solvation enhances its nucleophilicity, making it a potent reagent for SN2 reactions. nih.gov For instance, this compound can serve as a source of nucleophilic iodide for converting alkyl chlorides or bromides to alkyl iodides in a Finkelstein-type reaction.
The reactivity of halide anions as nucleophiles is highly dependent on the solvent and the counter-ion. In protic solvents, the nucleophilicity generally increases down the group (I⁻ > Br⁻ > Cl⁻) due to decreasing solvation strength of the larger anions. However, in the presence of quaternary ammonium cations in aprotic or molten salt conditions, this order can be inverted as the "naked" anions exhibit their intrinsic basicity and nucleophilicity. nih.gov
| Solvent System | Nucleophilicity Order | Reason |
|---|---|---|
| Protic Solvents (e.g., water, ethanol) | I⁻ > Br⁻ > Cl⁻ > F⁻ | Smaller anions are more strongly solvated by hydrogen bonding, reducing their nucleophilicity. |
| Aprotic Solvents (e.g., acetone, DMF) with Quaternary Ammonium Cations | F⁻ > Cl⁻ > Br⁻ > I⁻ | Anions are less solvated ("naked"), and their nucleophilicity correlates more closely with their basicity. nih.gov |
Furthermore, tetraalkylammonium iodides, including by analogy this compound, can act as catalysts in certain oxidative reactions. In the presence of an oxidizing agent, the iodide ion can be oxidized to a hypoiodite (B1233010) (IO⁻) species. This in-situ generated hypoiodite is a powerful electrophilic iodine species that can participate in a variety of transformations, such as the α-functionalization of carbonyl compounds. For example, tetrabutylammonium (B224687) iodide (TBAI) has been shown to catalyze the oxidative α-azidation of β-ketocarbonyl compounds, where it is proposed that a quaternary ammonium hypoiodite is the key reactive intermediate.
Advanced Spectroscopic Characterization Methodologies and Analytical Approaches for Amyltrimethylammonium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of amyltrimethylammonium iodide. Through a combination of one-dimensional and two-dimensional techniques, a complete map of proton and carbon environments and their connectivities can be established.
For clarity in spectral assignment, the carbon and proton atoms of this compound are systematically labeled as follows:

Image 1: Labeled structure of this compound.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the distinct chemical environments within the molecule. The positively charged quaternary ammonium (B1175870) group significantly influences the chemical shifts of adjacent nuclei, causing them to appear further downfield.
Proton NMR (¹H NMR): The ¹H NMR spectrum is characterized by six distinct signals corresponding to the different proton environments in the molecule. The protons on the trimethylammonium head group (H-f) are chemically equivalent and appear as a sharp singlet. The protons on the amyl chain exhibit characteristic splitting patterns (n+1 rule) due to coupling with adjacent protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-a | ~0.92 | Triplet (t) | 3H |
| H-b | ~1.35 | Sextet | 2H |
| H-c | ~1.33 | Quintet | 2H |
| H-d | ~1.75 | Quintet | 2H |
| H-e | ~3.30 | Triplet (t) | 2H |
| H-f | ~3.10 | Singlet (s) | 9H |
Carbon-13 NMR (¹³C NMR): A proton-decoupled ¹³C NMR spectrum displays six singlets, confirming the presence of six unique carbon environments. libretexts.org The deshielding effect of the nitrogen atom is evident in the downfield shifts of the C-e and C-f carbons. libretexts.orgoregonstate.edu
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-a | ~13.9 |
| C-b | ~22.3 |
| C-c | ~28.9 |
| C-d | ~22.5 |
| C-e | ~66.5 |
| C-f | ~53.1 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY cross-peaks would confirm the connectivity of the amyl chain.
| Proton | Correlates With |
|---|---|
| H-a | H-b |
| H-b | H-a, H-c |
| H-c | H-b, H-d |
| H-d | H-c, H-e |
| H-e | H-d |
| H-f | None |
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to, confirming the one-bond C-H connections. columbia.edu Each carbon with attached protons will show a correlation peak.
| Correlation | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| C-a / H-a | ~0.92 | ~13.9 |
| C-b / H-b | ~1.35 | ~22.3 |
| C-c / H-c | ~1.33 | ~28.9 |
| C-d / H-d | ~1.75 | ~22.5 |
| C-e / H-e | ~3.30 | ~66.5 |
| C-f / H-f | ~3.10 | ~53.1 |
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds. columbia.edu HMBC is crucial for connecting molecular fragments, such as linking the trimethylammonium headgroup to the amyl chain.
| Proton | Correlates With Carbons (2-3 bonds away) |
|---|---|
| H-a | C-b, C-c |
| H-e | C-c, C-d, C-f |
| H-f | C-e |
Dynamic NMR Studies of Conformational Changes
Dynamic NMR (DNMR) spectroscopy can be employed to study time-dependent processes like conformational changes. For this compound, the primary dynamic process is the rotation around the C-C single bonds of the flexible amyl chain.
At room temperature, these conformational interconversions are typically very rapid on the NMR timescale. This fast exchange results in time-averaged signals for the protons and carbons of the alkyl chain, leading to the sharp, well-defined peaks observed in the standard spectra. Lowering the temperature could potentially slow these rotations enough to observe distinct signals for different conformers (e.g., anti vs. gauche), which would manifest as peak broadening and eventual decoalescence into separate signals. However, for a simple, unhindered alkyl chain, the energy barrier to rotation is low, and such phenomena would likely only be observable at very low temperatures. The binding dynamics of quaternary ammonium salts can also be studied using techniques like diffusion-ordered NMR (DOSY), which provides insights into their interactions and aggregation in solution. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identification
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is dominated by absorptions from the alkyl C-H bonds. The presence of the quaternary ammonium group also gives rise to specific vibrations. A notable feature in the spectra of alkyltrimethylammonium salts is that the intensity of the aliphatic C-H absorption bands increases with the length of the alkyl chain. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2955 - 3000 | C-H Asymmetric Stretching (CH₃) | Strong |
| 2920 - 2940 | C-H Asymmetric Stretching (CH₂) | Strong |
| 2850 - 2870 | C-H Symmetric Stretching (CH₂ & CH₃) | Medium-Strong |
| ~1480 | C-H Asymmetric Bending (N⁺-CH₃) researchgate.net | Medium |
| ~1465 | C-H Scissoring (CH₂) | Medium |
| ~1380 | C-H Symmetric Bending (CH₃) | Medium |
| 900 - 1000 | C-N Stretching / Skeletal Vibrations | Medium |
Raman Spectroscopy for Vibrational Mode Analysis in Condensed Phases
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman-active. This technique is particularly effective for analyzing symmetric, non-polar bonds and skeletal vibrations within the molecule's backbone. aps.org
In the condensed phase, intermolecular interactions can influence the vibrational modes. For an ionic compound like this compound, cation-anion interactions and crystal packing forces can cause shifts in peak positions or the appearance of new lattice modes at low frequencies (typically below 200 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 2850 - 3000 | C-H Stretching Modes | Strong |
| ~1440 - 1460 | C-H Bending Modes (CH₂ & CH₃) | Medium |
| 1000 - 1150 | C-C Skeletal Stretching | Medium-Strong |
| ~750 - 850 | C-N Symmetric Stretching | Medium |
| < 200 | Lattice Modes (in solid state) | Weak-Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For ionic compounds like this compound, soft ionization techniques are particularly effective as they can transfer the pre-existing ions from the condensed phase to the gas phase with minimal fragmentation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of thermally labile and ionic compounds such as quaternary ammonium salts. nih.gov In this method, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. uliege.be
For this compound, analysis in the positive ion mode allows for the direct detection of the amyltrimethylammonium cation ([C₈H₂₀N]⁺). The iodide anion is not detected in this mode. ESI-MS provides a highly accurate determination of the molecular mass of the cation. nih.gov The high resolution of modern mass spectrometers allows for the determination of the elemental formula from the accurate mass of the detected ion. copernicus.orgdtic.mil
Table 1: Theoretical m/z Values for Amyltrimethylammonium Cation
| Ion Species | Chemical Formula | Monoisotopic Mass (Da) |
|---|
This table presents the calculated monoisotopic mass for the cationic component of this compound, which is the species typically observed in positive-mode ESI-MS.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation, providing detailed insights into the fragmentation pathways of a selected precursor ion. nih.govnih.gov In an MS/MS experiment, the ion of interest (in this case, the amyltrimethylammonium cation with m/z 130.16) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments helps to confirm the structure of the original ion. oup.com
The fragmentation of quaternary ammonium cations is well-studied and typically involves characteristic bond cleavages. nih.govyoutube.com For the amyltrimethylammonium cation, common fragmentation pathways include:
Alpha-cleavage: Breakage of the bond adjacent to the positively charged nitrogen atom, which is a common fragmentation pattern for amines. youtube.com
Loss of neutral molecules: Elimination of alkanes or alkenes from the amyl group.
Rearrangements: Hydrogen rearrangements can accompany fragmentation processes. whitman.edu
The resulting product ions are specific to the structure of the precursor ion, allowing for unequivocal identification. nih.gov The study of these fragmentation pathways provides a detailed "fingerprint" of the molecule. libretexts.orglibretexts.org
Table 2: Plausible Fragmentation Pathways and Product Ions for Amyltrimethylammonium Cation in MS/MS
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Product Ion Structure |
|---|---|---|---|
| 130.16 | Loss of pentene (C₅H₁₀) | 60.08 | [CH₂=N(CH₃)₂]⁺ (Dimethylaminomethylidene ion) |
| 130.16 | Loss of methane (B114726) (CH₄) | 114.13 | [(C₄H₉)(CH₃)₂N]⁺ (Butyl-dimethylammonium fragment) |
This table outlines potential fragmentation patterns for the amyltrimethylammonium cation based on established principles of mass spectrometry for quaternary ammonium compounds.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com It relies on the principle that X-rays are diffracted by the electrons in a crystal lattice, producing a unique diffraction pattern that is dependent on the arrangement of atoms.
Single-Crystal X-ray Diffraction for Atomic Arrangement
For this compound, an SCXRD study would reveal the precise spatial arrangement of the amyltrimethylammonium cations and iodide anions. It would confirm the ionic nature of the compound and provide details on intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that govern the crystal packing. The structure of similar quaternary ammonium salts has been confirmed using this method. researchgate.netnih.gov
Table 3: Expected Crystallographic Data from SCXRD of a Quaternary Ammonium Iodide
| Parameter | Description | Expected Information for this compound |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | e.g., Orthorhombic, Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific values defining the repeating unit of the lattice. |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-N, C-C). | Precise measurements confirming the molecular structure. |
This table describes the type of structural information that would be obtained from a successful single-crystal X-ray diffraction analysis.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. imaging.org Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam. The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.net
PXRD is valuable for identifying the crystalline phase of a bulk sample of this compound and can be used to assess its purity. It is also instrumental in studying phase transitions that may occur upon changes in temperature or pressure. imaging.org The experimental powder pattern can be compared to a pattern simulated from single-crystal data to confirm the bulk identity of a synthesized compound. researchgate.net
Table 4: Representative Powder X-ray Diffraction Peak List for a Crystalline Alkylammonium Halide
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 80 |
| 22.1 | 4.02 | 65 |
This table provides an illustrative example of a PXRD data set, showing characteristic peaks that can be used for phase identification of a crystalline material like this compound.
Electrochemical Analysis Techniques for Redox Behavior and Charge Transfer Characteristics of this compound
Electrochemical analysis techniques are indispensable tools for probing the redox behavior and charge transfer characteristics of electroactive species. For a compound such as this compound, these methods can provide significant insights into the thermodynamic and kinetic parameters of its electrochemical reactions. The electroactivity of this particular salt is primarily associated with the iodide anion, while the amyltrimethylammonium cation is generally considered electrochemically stable within a wide potential range, often serving as a supporting electrolyte. nih.govacs.org The following sections detail the application of specific electrochemical techniques to characterize this compound.
Cyclic Voltammetry (CV) for Redox Potentials and Diffusion Characteristics
Cyclic voltammetry (CV) is a versatile and widely used electroanalytical technique for the initial electrochemical study of a compound. nanoscience.comossila.com It provides rapid information about the redox potentials and kinetics of electron transfer reactions. gamry.com The experiment involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte and measuring the resulting current. wikipedia.orggamry.com After reaching a set potential, the direction of the potential sweep is reversed. wikipedia.org This process generates a characteristic plot of current versus potential known as a cyclic voltammogram. nanoscience.com
For this compound, the electrochemical response is expected to be dominated by the redox reactions of the iodide ion. The oxidation of iodide (I⁻) typically proceeds in one or two steps, depending on the solvent and concentration, to form triiodide (I₃⁻) and subsequently iodine (I₂). pku.edu.cnmonash.edu
2I⁻ ⇌ I₂ + 2e⁻ I₂ + I⁻ ⇌ I₃⁻
A typical cyclic voltammogram for an iodide species would exhibit an anodic peak (oxidation) on the forward scan and a corresponding cathodic peak (reduction) on the reverse scan. The important parameters obtained from a voltammogram are the anodic and cathodic peak potentials (Epa and Epc) and the anodic and cathodic peak currents (ipa and ipc). slideshare.net
The formal reduction potential (E°'), a measure of the thermodynamic tendency of a species to be reduced, can be estimated from the midpoint of the peak potentials:
E°' ≈ (Epa + Epc) / 2
The separation between the peak potentials (ΔEp = |Epa - Epc|) provides information about the kinetics of the electron transfer. For a reversible, one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred. slideshare.net
The diffusion characteristics of the electroactive species (iodide ion) can be investigated by varying the scan rate (ν). For a diffusion-controlled process, the peak current (ip) is proportional to the square root of the scan rate (ν¹ᐟ²), as described by the Randles-Sevcik equation. nanoscience.comlibretexts.org
ip = (2.69 x 10⁵) n³ᐟ² A D¹ᐟ² C ν¹ᐟ²
Where:
n is the number of electrons transferred
A is the electrode area (cm²)
D is the diffusion coefficient (cm²/s)
C is the bulk concentration (mol/cm³)
ν is the scan rate (V/s)
A linear plot of ip versus ν¹ᐟ² confirms that the reaction is controlled by the diffusion of the analyte to the electrode surface. nanoscience.com From the slope of this plot, the diffusion coefficient (D) of the iodide ion in the specific medium can be determined. gamry.comnih.gov
Illustrative Cyclic Voltammetry Data for an Iodide System
The following table presents hypothetical data for the oxidation of an iodide-containing solution to illustrate the relationship between scan rate and peak current.
| Scan Rate (V/s) | ipa (μA) | Epa (V) | ipc (μA) | Epc (V) | ipa / ν¹ᐟ² (μA/(V/s)¹ᐟ²) |
| 0.02 | 15.8 | 0.55 | -15.5 | 0.49 | 111.7 |
| 0.05 | 25.0 | 0.56 | -24.8 | 0.48 | 111.8 |
| 0.10 | 35.4 | 0.57 | -35.1 | 0.47 | 111.9 |
| 0.20 | 50.0 | 0.58 | -49.6 | 0.46 | 111.8 |
| 0.50 | 79.1 | 0.60 | -78.5 | 0.44 | 111.9 |
Chronoamperometry and Chronocoulometry for Diffusion Coefficient Determination
Chronoamperometry and chronocoulometry are potential-step techniques that are highly effective for the precise determination of diffusion coefficients. utexas.edupineresearch.com
Chronoamperometry involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where the electrochemical reaction is diffusion-limited. pineresearch.com The resulting current is recorded as a function of time. The current decays as the concentration of the electroactive species at the electrode surface is depleted. For a diffusion-controlled process at a planar electrode, this decay is described by the Cottrell equation:
i(t) = nFACD¹ᐟ² / (π¹ᐟ² t¹ᐟ²)
A plot of the current (i) versus the inverse square root of time (t⁻¹ᐟ²) should be linear, and this is known as a Cottrell plot. The diffusion coefficient (D) can be calculated from the slope of this line, provided that the number of electrons (n), electrode area (A), and bulk concentration (C) are known. researchgate.net
Chronocoulometry is a related technique where the cumulative charge (Q) that flows is recorded as a function of time. als-japan.com This is achieved by integrating the current from a chronoamperometry experiment. libretexts.org The relationship between charge and time is given by the Anson equation:
Q(t) = 2nFACD¹ᐟ² t¹ᐟ² / π¹ᐟ²
A plot of Q versus t¹ᐟ², known as an Anson plot, yields a straight line for a diffusion-controlled reaction. The diffusion coefficient can be determined from the slope of this plot. Chronocoulometry is often preferred over chronoamperometry for determining diffusion coefficients because the integration of the current signal reduces noise, leading to a more accurate measurement. libretexts.org
These techniques would be applied to a solution of this compound by stepping the potential to a value sufficient to oxidize the iodide ions at a diffusion-controlled rate. The resulting current-time or charge-time data would then be analyzed to determine the diffusion coefficient of the iodide ion.
Illustrative Data for Diffusion Coefficient Determination by Chronoamperometry
This table presents hypothetical data from a potential-step chronoamperometry experiment for the oxidation of iodide.
| Time (s) | t⁻¹ᐟ² (s⁻¹ᐟ²) | Current (μA) |
| 0.1 | 3.16 | 56.4 |
| 0.2 | 2.24 | 39.9 |
| 0.5 | 1.41 | 25.2 |
| 1.0 | 1.00 | 17.8 |
| 2.0 | 0.71 | 12.6 |
From the slope of a Cottrell plot (i vs. t⁻¹ᐟ²), the diffusion coefficient can be calculated.
Calculation of Diffusion Coefficient from Illustrative Cottrell Plot
| Parameter | Illustrative Value |
| Slope of Cottrell Plot | 17.8 μA·s¹ᐟ² |
| n (electrons transferred) | 1 |
| F (Faraday's Constant) | 96485 C/mol |
| A (Electrode Area) | 0.02 cm² |
| C (Concentration) | 1 mM (1x10⁻⁶ mol/cm³) |
| Calculated D | 7.2 x 10⁻⁶ cm²/s |
Theoretical and Computational Chemistry of Amyltrimethylammonium Iodide Systems
Computational Modeling of Catalytic Cycles and Reaction Pathways
Transition State Calculations for Rate-Determining Steps
The rate of a chemical reaction is governed by its rate-determining step, which is the slowest step in the reaction mechanism. libretexts.orgwebassign.net This step corresponds to the highest energy barrier on the potential energy surface, known as the transition state. numberanalytics.com Transition state theory (TST) is a fundamental framework for understanding reaction kinetics, and computational methods are essential for identifying the geometry and energy of these fleeting structures. numberanalytics.compressbooks.pub
A primary reaction involving amyltrimethylammonium iodide is its formation via the Menshutkin reaction, a type of nucleophilic substitution (SN2) reaction between an amyl iodide (such as 1-iodopentane) and a tertiary amine (such as trimethylamine).
1-Iodopentane (B145852) + Trimethylamine (B31210) → this compound
This reaction proceeds in a single, concerted step where the bond between the carbon and the iodide leaving group is broken simultaneously as a new bond is formed between the carbon and the nitrogen of the amine. pressbooks.pub This single step is, therefore, the rate-determining step.
Computational chemists use various algorithms to locate the transition state structure on the potential energy surface. Methods like Quadratic Synchronous Transit (QST) and Nudged Elastic Band (NEB) are employed to find the saddle point that connects reactants and products. numberanalytics.com For the SN2 formation of this compound, the calculated transition state would feature a pentacoordinate carbon atom with a trigonal bipyramidal geometry. pressbooks.pub In this structure, the incoming trimethylamine and the outgoing iodide ion are partially bonded to the central carbon atom, 180° from each other. pressbooks.pub
The activation energy (ΔE‡) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. This value is critical as it directly determines the reaction rate constant via the Arrhenius or Eyring equations. rsc.orglibretexts.org Computational studies on analogous SN2 reactions, such as the reaction of iodoalkanes with other amines, show that factors like the solvent can significantly influence the activation energy by stabilizing or destabilizing the charged transition state. rsc.org
Table 1: Illustrative Activation Energies for the Formation of this compound
The following table presents hypothetical computational data for the activation energy of the SN2 reaction between 1-iodopentane and trimethylamine in different solvents. This data is illustrative of typical findings in computational studies of such reactions.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Gas Phase | 1 | 25.8 |
| Acetonitrile (B52724) | 37.5 | 18.2 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 17.5 |
Free Energy Calculations for Reaction Thermodynamics
While transition state calculations address the kinetics of a reaction, free energy calculations reveal its thermodynamic driving forces. The change in Gibbs free energy (ΔG) indicates whether a reaction is spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0) under given conditions. studymind.co.uk It is calculated using the fundamental thermodynamic relationship:
ΔG = ΔH – TΔS
where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy. studymind.co.uk
Computational methods can determine each of these thermodynamic quantities. uc.edu The enthalpy change (ΔH) is calculated from the electronic energies of the optimized reactant and product molecules, including corrections for zero-point vibrational energy and thermal contributions. The entropy change (ΔS) is derived from vibrational, rotational, and translational partition functions.
For the formation of this compound, the reaction involves two neutral, separate molecules reacting to form a single, charged ion pair. This process is typically characterized by a negative enthalpy change, as the formation of the C-N bond is an energetically favorable event. However, the entropy change is expected to be negative because two reactant molecules combine to form one product species, leading to a more ordered system.
Table 2: Illustrative Reaction Thermodynamics for the Formation of this compound at 298.15 K
This table provides a hypothetical breakdown of the calculated thermodynamic parameters for the reaction between 1-iodopentane and trimethylamine. The values are illustrative and demonstrate the expected trends based on computational studies of similar ionic reactions.
| Solvent | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Thermodynamic Feasibility |
| Gas Phase | -15.2 | -11.5 | -3.7 | Spontaneous |
| Acetonitrile | -22.5 | -10.8 | -11.7 | Highly Spontaneous |
| Dimethyl Sulfoxide (DMSO) | -24.1 | -10.5 | -13.6 | Very Highly Spontaneous |
Based on a comprehensive search of available resources, there is insufficient detailed scientific literature focused specifically on the self-assembly and supramolecular aggregation phenomena of this compound to construct the requested article.
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Self Assembly and Supramolecular Aggregation Phenomena of Amyltrimethylammonium Iodide
Intermolecular Interactions Driving Self-Assembly
Hydrophobic Interactions and Alkyl Chain Packing
The principal impetus for the aggregation of amyltrimethylammonium iodide in water is the hydrophobic effect. libretexts.org This phenomenon arises from the unfavorable interaction between the nonpolar amyl (C5) alkyl chain and the surrounding polar water molecules. To minimize this energetically costly interaction, the surfactant molecules spontaneously assemble in such a way that their hydrophobic tails are sequestered from the water, forming a nonpolar core, while the hydrophilic headgroups remain exposed to the aqueous phase. libretexts.orgmdpi.com
The packing of the alkyl chains within the micellar core is influenced by their length and geometry. For this compound, the relatively short five-carbon amyl chains result in the formation of small, generally spherical micelles. The fluid-like, nonpolar core created by these packed alkyl chains provides a microenvironment capable of solubilizing other nonpolar molecules.
Table 1: Illustrative Thermodynamic Parameters for the Micellization of a Short-Chain Cationic Surfactant in Aqueous Solution
This table provides representative values and interpretations for the thermodynamic parameters associated with the self-assembly of a surfactant like this compound. The values are based on general principles observed for cationic surfactants. rsc.orgniscpr.res.in
| Thermodynamic Parameter | Typical Sign | Driving Force Contribution |
| Gibbs Free Energy (ΔG°m) | Negative | Indicates a spontaneous micellization process. |
| Enthalpy (ΔH°m) | Positive or slightly negative | Often endothermic at low temperatures, reflecting the energy needed to break water-water H-bonds and desolvate the alkyl chain. It can become exothermic at higher temperatures. nih.gov |
| Entropy (ΔS°m) | Positive | The primary driving force, resulting from the release of ordered water molecules from the hydrophobic alkyl chains into the bulk solvent, leading to an increase in the system's disorder. rsc.org |
Electrostatic and Hydrogen Bonding Contributions to Aggregate Stability
While hydrophobic interactions drive the initial aggregation, the stability and morphology of the resulting supramolecular structures are significantly influenced by interactions at the micelle-water interface. This interface is populated by the positively charged trimethylammonium headgroups.
The nature of the counterion plays a crucial role in determining the critical micelle concentration (CMC), the concentration at which micelles begin to form. psu.edugovinfo.gov More polarizable and less hydrated anions, like iodide, tend to bind more strongly to the micellar surface compared to smaller, more heavily hydrated ions like chloride. This stronger binding more effectively shields the headgroup charges, leading to a lower CMC.
Applications in Advanced Chemical Systems and Materials Science
Catalysis in Organic Synthesis
Quaternary ammonium (B1175870) salts are renowned for their role as phase-transfer catalysts (PTCs), which facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). vulcanchem.comprinceton.edu The catalyst functions by transporting one of the reactants, typically an anion, across the phase boundary into the other phase where the reaction can occur.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. hrmrajgurunagar.ac.innumberanalytics.com Amyltrimethylammonium iodide can function as a phase-transfer catalyst in a variety of organic reactions. The mechanism involves the lipophilic quaternary ammonium cation (Amyl(CH₃)₃N⁺) forming an ion pair with an anion (e.g., hydroxide (B78521), cyanide) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with an organic substrate.
The iodide counter-ion itself can play a crucial catalytic role, particularly in nucleophilic substitution reactions involving alkyl chlorides or bromides. The iodide ion can displace the chloride or bromide to form a more reactive alkyl iodide intermediate, which is then more readily attacked by the primary nucleophile. phasetransfercatalysis.comennoreindiachemicals.com This dual function as both a phase-transfer agent and a co-catalyst makes quaternary ammonium iodides particularly effective. phasetransfercatalysis.com While specific research on this compound is not extensively documented, its performance can be inferred from related compounds like tetrabutylammonium (B224687) iodide (TBAI), which is widely used for this purpose. vulcanchem.comphasetransfercatalysis.com
This table presents data on analogous compounds to illustrate the principles of catalysis relevant to this compound.
While inherently soluble and used in homogeneous systems, quaternary ammonium catalysts can be immobilized onto solid supports to create heterogeneous catalysts. baranlab.orgmdpi.com This approach combines the high selectivity and activity of homogeneous catalysts with the primary advantage of heterogeneous systems: easy separation and recyclability of the catalyst from the reaction mixture. baranlab.orgmdpi.com
Supports can include polymers, silica (B1680970), or magnetic nanoparticles. mdpi.com this compound could be grafted onto such materials. The resulting supported catalyst would feature the active quaternary ammonium iodide sites on its surface, allowing it to participate in phase-transfer reactions while remaining in a solid, easily recoverable form. This strategy is particularly valuable in industrial processes and green chemistry to minimize catalyst waste and product contamination. mdpi.com
Electrolyte and Charge Transport Applications
The ionic nature of this compound makes it a candidate for use in electrolytes for various electrochemical systems. Electrolytes are critical components that facilitate ion transport between the electrodes in devices like batteries and solar cells. nih.govnih.gov
Ammonium iodide salts are key precursors and components in the fabrication of perovskite solar cells (PSCs). greatcellsolarmaterials.commdpi.com Specifically, methylammonium (B1206745) iodide is a fundamental building block for the most common methylammonium lead iodide (CH₃NH₃PbI₃) perovskite light-absorbing layer. greatcellsolarmaterials.commdpi.comnih.gov The choice of the organic cation can tune the structural and electronic properties of the perovskite material.
In a broader context, iodide-based electrolytes, often utilizing the iodide/triiodide (I⁻/I₃⁻) redox couple, are central to the operation of dye-sensitized solar cells (DSSCs). mdpi.com The electrolyte's role is to regenerate the photo-oxidized dye by reducing it, a process in which iodide is oxidized to triiodide. This compound could be used as a source of iodide ions in such liquid or quasi-solid-state electrolytes, potentially influencing properties like viscosity, conductivity, and the stability of the device. mdpi.commorressier.com
Table 2: Research Findings on Ammonium Iodides in Electrochemical Devices
| Compound/System | Device Type | Function | Performance Metric |
|---|---|---|---|
| Methylammonium iodide (MAI) | Perovskite Solar Cell (PSC) | Perovskite Precursor | A device fabricated with an optimized MAI:PbI₂ ratio achieved a power conversion efficiency (PCE) of ~14.56%. mdpi.com |
| Ethylammonium iodide (EAI) | Perovskite Solar Cell (PSC) | Surface Passivation Agent | Used to treat the device surface, leading to highly efficient solar cells. greatcellsolarmaterials.com |
| Phenethylammonium iodide (PEAI) | Carbon-based PSC (C-PSC) | Additive | Used as an additive in the perovskite solution, contributing to devices with enhanced PCE. mdpi.com |
This table highlights the roles of various ammonium iodides, providing a framework for the potential application of this compound in similar devices.
Beyond solar cells, iodide-based systems are gaining attention for energy storage, particularly in metal-iodine batteries, such as Zinc-Iodine (Zn-I₂) and Lithium-Iodine batteries. ucl.ac.uknju.edu.cn In these batteries, the energy is stored via the reversible redox reaction of iodine (2I⁻ ↔ I₂ + 2e⁻ or subsequent reactions involving polyiodides like I₃⁻). ucl.ac.ukresearchgate.net
The electrolyte in these systems must dissolve the iodine species and support efficient ion transport. ucl.ac.uk Quaternary ammonium iodides can be a component of these electrolytes, often as part of an ionic liquid formulation to enhance safety and performance. morressier.com this compound could serve as the iodide source or as a supporting electrolyte to ensure high ionic conductivity. Research in this area focuses on mitigating challenges like the dissolution of polyiodides into the electrolyte (the "shuttle effect"), which can lead to capacity loss. nju.edu.cnresearchgate.net Advanced electrolytes and catalyst-modified cathodes are being developed to improve the kinetics and stability of iodine redox reactions, enabling batteries with high capacity and long cycle life. nju.edu.cn
Templating Agent in Materials Synthesis
Templating is a powerful technique for synthesizing nanostructured materials with controlled porosity and morphology. nih.govresearchgate.net In this process, a "structure-directing agent" (SDA), or template, is used to guide the formation of an inorganic framework. rsc.orgmdpi.com Quaternary ammonium compounds with amphiphilic character are widely used as soft templates. sigmaaldrich.com
The synthesis typically involves the self-assembly of template molecules (e.g., surfactants) into micelles or liquid crystalline phases in a solution. sigmaaldrich.com An inorganic precursor, such as a metal alkoxide, is then added. The inorganic material hydrolyzes and condenses around the template's structure. sigmaaldrich.com Subsequent removal of the organic template, usually by calcination or solvent extraction, leaves behind a porous inorganic material whose pore structure is a replica of the template's assembly. mdpi.comsigmaaldrich.com
This compound, with its hydrophilic trimethylammonium head group and hydrophobic five-carbon amyl tail, has the potential to act as such a templating agent. The size and shape of the alkyl groups on the ammonium cation are critical factors that determine the resulting pore size and geometry of the synthesized material. sigmaaldrich.com Different templating agents are used to produce a variety of porous materials, including zeolites and mesoporous silicas like MCM-41, which was famously synthesized using cetyltrimethylammonium bromide (CTAB). sigmaaldrich.comrsc.orgrsc.orguni-muenster.de The use of this compound could potentially lead to the formation of materials with unique pore structures, distinct from those created with shorter or longer chain ammonium salts.
Table 3: Examples of Quaternary Ammonium Compounds as Templating Agents
| Templating Agent | Material Synthesized | Resulting Structure/Use |
|---|---|---|
| Cetyltrimethylammonium Bromide (CTAB) | MCM-41 (Mesoporous Silica) | Forms hexagonal arrays of uniform mesopores (~2-50 nm). sigmaaldrich.com |
| Tetrapropylammonium cations | ZSM-5 (High-silica zeolite) | Creates a specific framework structure used widely in catalysis. uni-muenster.de |
| Tetraethylammonium iodide (TEAI) | Na-mordenite (Zeolite) | Used as a structure-forming component in the hydrothermal synthesis of zeolites from volcanic ash. scirp.org |
This table illustrates how different quaternary ammonium salts are used to direct the synthesis of specific porous materials, suggesting a potential role for this compound in this field.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Allyltriethylammonium iodide | - |
| Cetyltrimethylammonium bromide | CTAB |
| Ethylammonium iodide | EAI |
| Methylammonium iodide | MAI |
| Methylammonium lead iodide | - |
| Phenethylammonium iodide | PEAI |
| Tetrabutylammonium iodide | TBAI |
| Tetraethylammonium iodide | TEAI |
| Tetrapropylammonium cations | - |
Directed Synthesis of Porous Materials and Nanostructures
In this capacity, this compound is particularly effective in the creation of siliceous materials such as MCM-41. The process begins with the amyltrimethylammonium cations assembling into micelles within the reaction mixture. researchgate.net These micellar structures then serve as templates. Inorganic precursors, like tetraethyl orthosilicate (B98303) (TEOS), hydrolyze and condense around these templates. researchgate.net The interaction between the inorganic precursor and the headgroups of the surfactant is fundamental to this process, ensuring the inclusion of the structure-directing agent without phase separation. researchgate.net
The final pore size of the mesoporous silica is determined by the length of the amyl chain in the cation. After the silica network forms around the micellar templates, the organic template is removed, typically through calcination, resulting in a porous material with a high surface area and an ordered arrangement of pores. researchgate.net
Table 1: Role of this compound in Porous Material Synthesis
| Step | Description | Governing Factors |
|---|---|---|
| 1. Micelle Formation | This compound cations self-assemble into spherical or other mesophase structures in solution. | Surfactant concentration, temperature. researchgate.net |
| 2. Templating | Inorganic silica precursors (e.g., TEOS) hydrolyze and condense around the organic micelles. | Electrostatic interactions between surfactant headgroups and inorganic species. researchgate.net |
| 3. Condensation | A solid mesostructured composite of silica and the organic template is formed. | pH, temperature, chemical structure of the precursor. researchgate.net |
| 4. Template Removal | The organic this compound is removed via calcination or extraction. | - |
| 5. Final Product | A highly ordered mesoporous silica material (e.g., MCM-41) with a high surface area is obtained. | The size of the original micellar template dictates the final pore dimensions. |
Crystal Growth Modification and Control
The presence of this compound can substantially influence the crystallization of various compounds. It acts as a crystal growth modifier by adsorbing onto specific crystallographic faces, which can either inhibit or promote growth along certain directions. This selective adsorption modifies the crystal's habit, allowing for the formation of specific crystal shapes.
In the crystallization of some inorganic salts, adding this compound can lead to smaller and more uniformly sized crystals. This is due to the "capping" effect of the amyltrimethylammonium cations on the growing crystal surfaces. Furthermore, this compound has been investigated for its ability to control polymorphism, the phenomenon where a solid can exist in multiple crystal forms. By stabilizing a desired polymorph, it can be a critical additive in processes where a specific crystal form with particular physical properties is needed. The use of fluxes, including iodide-based ones, is a known strategy to exert kinetic control over reactions and promote the formation of large single crystals. nih.govfrontiersin.org
Components in Functional Materials
This compound can also be integrated as a permanent component within functional materials, where it imparts specific properties.
Polymeric and Composite Materials
In polymer science, this compound serves as an additive to modify polymer properties. springer.com Its ionic nature allows it to function as an antistatic agent. The iodide component can also introduce a degree of electrical conductivity to insulating polymers, which is valuable for developing semi-conductive materials. Recent research has highlighted the use of iodine solutions for the chemical doping of organic semiconductors to enhance device mobility and performance. icmab.es
In composite materials, which are formulated by combining different materials to achieve enhanced properties like high thermal resistance and mechanical performance, this compound is used to treat fillers like silica or clays. researchgate.net This surface modification improves the compatibility between the inorganic filler and the organic polymer matrix, leading to better dispersion and enhanced mechanical and thermal stability of the final composite material. researchgate.netmdpi.com
Hybrid Organic-Inorganic Frameworks
This compound is explored as a component in the synthesis of hybrid organic-inorganic materials, a class of materials with diverse applications in photovoltaics and optoelectronics. confex.comcam.ac.uk Specifically, it is used in the creation of hybrid organic-inorganic perovskites (HOIPs). cam.ac.uk In these ABX₃ perovskite structures, the organic amyltrimethylammonium cation can occupy the 'A' site. cam.ac.uk
The size and shape of this organic cation are critical in determining the structure and stability of the hybrid framework. The inclusion of the bulky amyltrimethylammonium cation often results in the formation of lower-dimensional (2D or quasi-2D) perovskite structures. These 2D hybrid perovskites frequently show better environmental stability compared to their 3D counterparts and have demonstrated potential in applications such as light-emitting diodes (LEDs) and solar cells. nih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Tetraethyl orthosilicate |
| MCM-41 |
| Metal-Organic Frameworks |
Future Research Directions and Emerging Paradigms for Amyltrimethylammonium Iodide
Development of Sustainable Synthesis and Application Pathways
The future development of amyltrimethylammonium iodide is intrinsically linked to the principles of green chemistry. Research is anticipated to move beyond traditional synthesis methods, which often involve stoichiometric use of reagents, towards more sustainable and atom-economical routes.
Key Research Objectives:
Biomass-Derived Feedstocks: Investigating the use of bio-based sources for the amyl group, potentially derived from fusel oils (a byproduct of fermentation) or other biorefinery streams. This would reduce the reliance on petrochemical precursors.
Catalytic Amination and Alkylation: Developing catalytic processes for the synthesis, replacing traditional alkylating agents with greener alternatives and employing catalysts that can be easily recovered and reused. Iron-based catalysts, for example, are gaining traction for their low cost and environmental compatibility in C-N bond formation. rsc.org
Solvent Minimization and Alternative Media: Exploring synthesis in environmentally benign solvents such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are the ultimate goal to minimize waste.
Circular Economy Integration: Designing applications where the compound can be recovered and reused or degrades into non-harmful substances. The role of iodine in marine biogeochemical cycles highlights the importance of understanding its environmental fate. frontiersin.org
| Research Area | Traditional Approach | Sustainable Future Direction |
| Amyl Source | Pentyl halides from petroleum | Bio-pentanols from biomass fermentation |
| Alkylation | Stoichiometric methyl iodide | Catalytic methylation using dimethyl carbonate |
| Solvent | Volatile organic solvents (e.g., acetone) | Water, supercritical CO2, or solvent-free |
| Catalysis | - | Reusable solid catalysts (e.g., zeolites, functionalized resins) |
Exploration of Novel Catalytic Transformations
The iodide counter-ion and the quaternary ammonium (B1175870) structure suggest potential catalytic activities for this compound that are yet to be fully explored. Future research will likely focus on leveraging these features in novel organic transformations.
Phase-Transfer Catalysis (PTC): As a quaternary ammonium salt, it is a candidate for use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). Future studies could optimize its structure for specific challenging reactions, such as asymmetric synthesis, where the catalyst's chirality or its interaction with chiral reagents becomes crucial.
Iodine-Mediated Catalysis: The iodide ion can participate in a range of catalytic cycles, particularly in oxidative reactions. cardiff.ac.uk In the presence of a suitable oxidant, the iodide can be converted to more active iodine species (e.g., hypoiodite (B1233010) or I+), which can catalyze transformations like the functionalization of C-H bonds or the synthesis of heterocycles. mdpi.com Research into merging photoredox catalysis with iodine-based systems could enable new, light-driven reactions. nih.gov
Synergistic Catalysis: Investigating its role as a co-catalyst or additive in metal-catalyzed reactions. The iodide can act as a ligand to stabilize a metal center or facilitate oxidative addition, while the ammonium cation can influence the reaction environment. This dual functionality is a key area for exploration in developing more efficient catalytic systems. mdpi.comrsc.org
Advanced Characterization of Dynamic Supramolecular Assemblies
Due to its amphiphilic nature, with a hydrophilic trimethylammonium headgroup and a lipophilic amyl tail, this compound can form dynamic supramolecular structures like micelles in solution. Understanding these assemblies is critical for many of its potential applications.
Future research will demand the use of advanced characterization techniques to probe the structure and behavior of these assemblies in real-time. numberanalytics.com Traditional ensemble-averaging methods are often insufficient to capture the complexity of these dynamic systems.
Emerging Characterization Techniques:
| Technique | Information Provided | Relevance to this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of vitrified structures. | Direct visualization of micellar shape, size, and aggregation number without artifacts from drying or staining. numberanalytics.com |
| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Information on the size, shape, and internal structure of nanoparticles and assemblies in solution. | Quantifying micelle dimensions, inter-micellar interactions, and structural changes in response to stimuli (e.g., temperature, concentration). numberanalytics.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed insights into molecular interactions, dynamics, and location within an assembly (e.g., NOESY, DOSY). | Mapping the position of the amyl chain within the micelle core and probing the hydration of the headgroup. numberanalytics.com |
| Unsupervised Machine Learning | Data-driven identification of defects, transient states, and dynamic pathways from large simulation datasets. | Analyzing molecular dynamics simulations to identify and classify non-ideal structures and their evolution within the self-assembled system. chemrxiv.org |
Integration into Responsive and Adaptive Materials
The development of "smart" materials that can change their properties in response to external stimuli is a major frontier in materials science. consensus.app this compound could be integrated into such systems as a mobile ionic component or as a counter-ion for a responsive polymer.
Stimuli-Responsive Polymers: Incorporating the compound into polymer hydrogels. Changes in temperature, pH, or ionic strength could trigger the release or uptake of the salt, altering the gel's swelling, mechanical, or optical properties. This chemomechanical feedback is a cornerstone of adaptive material design. nih.gov
Adaptive Electrolytes: Its use as an additive in electrolytes for energy storage devices is a potential area of interest. Quaternary ammonium iodides are known components in some electrolyte formulations. google.com Future work could explore how its specific structure influences the formation of the solid-electrolyte interphase (SEI) or enhances ionic conductivity in next-generation batteries.
Self-Healing Materials: The dynamic and reversible nature of ionic interactions could be exploited in self-healing materials. This compound could be incorporated into an ionomeric polymer, where the ionic crosslinks can break and reform, allowing the material to repair damage.
Multiscale Computational Modeling and Predictive Design
To accelerate the discovery and optimization of materials and processes involving this compound, multiscale computational modeling will be indispensable. ipm.cz This approach bridges different length and time scales to create a holistic and predictive understanding of the system. dovepress.combegellhouse.com
A Multiscale Modeling Framework:
Quantum Mechanics (QM): At the most fundamental level, QM calculations (e.g., Density Functional Theory) can be used to determine the molecule's electron distribution, bond energies, and reactivity. This provides accurate parameters for higher-level models.
Molecular Dynamics (MD): Using the parameters from QM, classical MD simulations can model the behavior of hundreds to thousands of molecules over nanoseconds. nih.gov This scale is ideal for studying the self-assembly of micelles, ion-pairing in solution, and interactions with surfaces or polymers. researchgate.net
Coarse-Grained (CG) Modeling: To simulate larger systems over longer timescales (micrometers and microseconds), CG models can be developed. Here, groups of atoms are represented as single beads, reducing computational cost while retaining essential physics. This is crucial for modeling the bulk properties of responsive materials or complex fluid dynamics.
Continuum Modeling: At the macroscopic scale, continuum methods like Finite Element Method (FEM) can simulate the behavior of a device or bulk material, using parameters derived from the lower-scale models. researchgate.net This could be used to predict the performance of a self-healing material or an electrochemical cell.
Interdisciplinary Research with Other Fields of Chemistry and Material Science
The full potential of this compound will be unlocked through collaboration across diverse scientific disciplines.
With Polymer Chemistry: Designing and synthesizing novel polyelectrolytes and ionomers where this compound acts as the counter-ion, leading to new materials with tunable thermal, mechanical, and conductive properties.
With Colloid and Interface Science: Studying its behavior at liquid-liquid, liquid-solid, and liquid-air interfaces. This is crucial for applications in emulsification, formulation science, and as a corrosion inhibitor.
With Electrochemistry: Investigating its role in enhancing the performance and safety of batteries, supercapacitors, and dye-sensitized solar cells, focusing on its influence on charge transport and interfacial stability.
With Environmental and Green Chemistry: Performing comprehensive life-cycle assessments of its synthesis and application pathways to ensure that new technologies are genuinely sustainable. rsc.org This includes studying its biodegradability and potential impact on ecosystems.
Q & A
Q. How can interdisciplinary teams collaboratively design experiments to explore this compound’s multifunctionality (e.g., semiconductor and surfactant roles)?
- Methodological Answer : Establish shared protocols using electronic lab notebooks (ELNs) for real-time data sharing. Divide tasks by expertise: synthetic chemists optimize purity, physicists characterize charge transport, and computational modelers simulate interfacial interactions. Schedule joint data-review sessions to align interpretations and adjust hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
